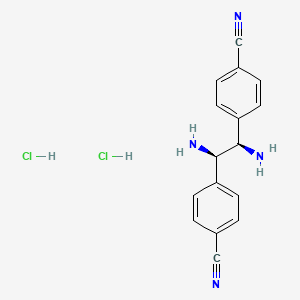
(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of an aldehyde with cysteine or its derivatives. One common method is the condensation of an aldehyde with L-cysteine in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at room temperature, leading to the formation of the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to improve selectivity and reduce environmental impact .
化学反応の分析
Types of Reactions: (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazolidine ring can be reduced to form thiazolidinones.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include thiazolidinones, substituted thiazolidines, and various oxidized derivatives.
科学的研究の応用
(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials and as a building block for the synthesis of bioactive compounds.
作用機序
The mechanism of action of (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand for enzymes and receptors, modulating their activity. The presence of the thiazolidine ring and hydroxymethyl group allows it to participate in hydrogen bonding and other non-covalent interactions, influencing biochemical pathways and cellular processes .
類似化合物との比較
Thiazolidine-4-carboxylic acid: Lacks the hydroxymethyl group but shares the thiazolidine core structure.
Thiazolidinones: Differ in the oxidation state of the sulfur atom.
Thiazoles: Contain a similar five-membered ring but with different substitution patterns.
Uniqueness: (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with various biomolecules makes it a valuable tool in medicinal chemistry and drug development .
特性
CAS番号 |
124617-04-5 |
|---|---|
分子式 |
C5H9NO3S |
分子量 |
163.191 |
IUPAC名 |
(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO3S/c7-1-4-6-3(2-10-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |
InChIキー |
MYNHZTBPRLMLMR-IMJSIDKUSA-N |
SMILES |
C1C(NC(S1)CO)C(=O)O |
同義語 |
4-Thiazolidinecarboxylicacid,2-(hydroxymethyl)-,(2S-trans)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-[(Ethylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B568129.png)
